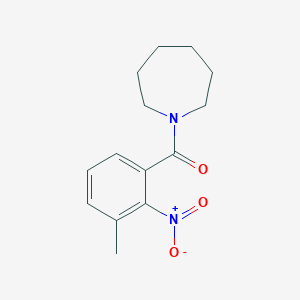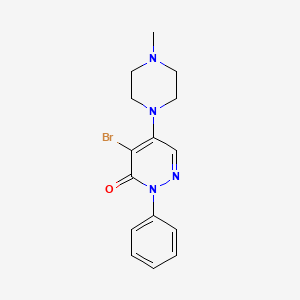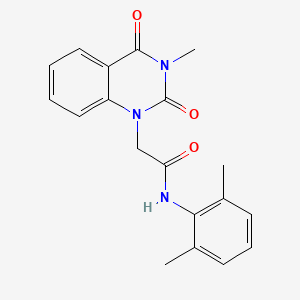
1-(3-methyl-2-nitrobenzoyl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methyl-2-nitrobenzoyl)azepane, also known as MNBA, is a chemical compound that belongs to the group of azepanes. It has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.
作用機序
1-(3-methyl-2-nitrobenzoyl)azepane is a small molecule that can interact with biological systems through non-covalent interactions. It has been shown to bind to specific proteins and enzymes, leading to changes in their activity. 1-(3-methyl-2-nitrobenzoyl)azepane can also interact with DNA and RNA, leading to changes in gene expression. The exact mechanism of action of 1-(3-methyl-2-nitrobenzoyl)azepane is still under investigation, but it is believed to involve a combination of hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Biochemical and Physiological Effects:
1-(3-methyl-2-nitrobenzoyl)azepane has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes, leading to changes in cellular processes. 1-(3-methyl-2-nitrobenzoyl)azepane has also been shown to induce apoptosis, or programmed cell death, in certain cell types. Additionally, 1-(3-methyl-2-nitrobenzoyl)azepane has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
1-(3-methyl-2-nitrobenzoyl)azepane has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with biological systems. It is also relatively stable and can be easily synthesized in large quantities. However, 1-(3-methyl-2-nitrobenzoyl)azepane also has some limitations. It can be toxic at high concentrations, and its mechanism of action is not fully understood. Additionally, 1-(3-methyl-2-nitrobenzoyl)azepane may not be suitable for use in certain experimental systems, depending on the specific biological target being studied.
将来の方向性
There are several potential future directions for research on 1-(3-methyl-2-nitrobenzoyl)azepane. One area of interest is in the development of 1-(3-methyl-2-nitrobenzoyl)azepane-based diagnostic tools for the detection of specific proteins or enzymes. 1-(3-methyl-2-nitrobenzoyl)azepane could also be used as a starting point for the development of new drugs targeting specific biological pathways. Additionally, further investigation into the mechanism of action of 1-(3-methyl-2-nitrobenzoyl)azepane could provide insight into the fundamental processes that govern biological systems.
合成法
1-(3-methyl-2-nitrobenzoyl)azepane can be synthesized through a multistep process that involves the reaction of 3-methyl-2-nitrobenzoic acid with 1,6-diaminohexane. The reaction takes place in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through chromatography to obtain pure 1-(3-methyl-2-nitrobenzoyl)azepane.
科学的研究の応用
1-(3-methyl-2-nitrobenzoyl)azepane has been widely used in scientific research due to its ability to interact with biological systems. It has been studied for its potential use in drug discovery, as well as in the development of new diagnostic tools. 1-(3-methyl-2-nitrobenzoyl)azepane has also been used as a probe to study protein-ligand interactions, as well as to investigate the role of specific enzymes in biological processes.
特性
IUPAC Name |
azepan-1-yl-(3-methyl-2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-11-7-6-8-12(13(11)16(18)19)14(17)15-9-4-2-3-5-10-15/h6-8H,2-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNKFUHNNRPOGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCCCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-2-nitrobenzoyl)azepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5755259.png)


![1-[3-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]ethanone](/img/structure/B5755285.png)
![2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5755291.png)
![ethyl 4-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5755310.png)

![2-[8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5755318.png)
![3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5755326.png)
![1-[(2-methoxyphenyl)acetyl]pyrrolidine](/img/structure/B5755333.png)
![N'-[(3,4,5-trimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5755344.png)
![5-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-methoxyphenol](/img/structure/B5755356.png)
![methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5755362.png)
![4-chloro-N'-[(4-chlorophenyl)acetyl]benzohydrazide](/img/structure/B5755370.png)